molecular formula C21H15ClN2O3S2 B2964908 Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 330202-05-6

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2964908
CAS RN: 330202-05-6
M. Wt: 442.93
InChI Key: RNWZNRSCUAFKSD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a complex organic compound. It belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Agents Synthesis

Thiophene derivatives, including those similar to Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate, are used as raw materials in the synthesis of anticancer agents. The presence of a thiophene ring in pharmaceutical compounds is often associated with a significant biological activity, which includes potential anticancer properties .

Anti-atherosclerotic Agents Synthesis

Similarly, thiophene compounds are utilized in creating anti-atherosclerotic agents. These agents help in reducing or preventing atherosclerosis - the thickening or hardening of arteries due to build-up of plaque .

Metal Complexing Agents

Thiophene derivatives act as metal complexing agents. They have the ability to form complexes with metals, which can be useful in various chemical processes including catalysis and pharmaceuticals .

Insecticide Development

The structural motif of thiophene is also found in the development of insecticides. The compounds can be designed to target specific pests while minimizing environmental impact .

Antimicrobial Activity

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate derivatives have been synthesized for their potential antimicrobial activities. These compounds could be effective against a range of microbial pathogens .

Indium (III) Ion Detection

Thiophene derivatives have been shown to be effective in the quantitative analysis and detection of Indium (III) ions. This application is particularly relevant in environmental monitoring and industrial processes where Indium is used .

Mechanism of Action

The mechanism of action of thiophene derivatives is diverse and depends on the specific compound. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c1-2-27-20(26)18-16(12-8-4-3-5-9-12)23-21(29-18)24-19(25)17-15(22)13-10-6-7-11-14(13)28-17/h3-11H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWZNRSCUAFKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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